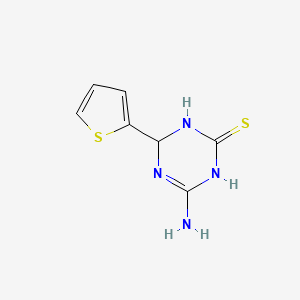

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thienyl group, and a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of halogenated triazine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various triazine derivatives, including those related to 4-amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, demonstrate effective activity against a range of microbial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

2. Anticancer Potential

Recent investigations have highlighted the potential of triazine-based compounds in cancer therapy. The design of molecular hybrids that incorporate the triazine structure has been shown to enhance cytotoxicity against cancer cell lines. These compounds leverage the unique properties of the triazine ring to interact with biological targets involved in cell proliferation .

Biocidal Applications

The compound's structural characteristics make it a candidate for developing biocidal agents. Triazines are known for their herbicidal properties; thus, derivatives of this compound could potentially be formulated into herbicides or fungicides. Preliminary studies suggest that these compounds can inhibit the growth of certain plant pathogens and may serve as effective agricultural chemicals .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several triazine derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited comparable activity to established antibiotics such as piperacillin and Mycostatine, suggesting their potential use in clinical settings .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of 4-amino-substituted triazines were synthesized and tested against various cancer cell lines. The findings revealed that modifications at specific positions on the triazine ring significantly enhanced cytotoxic effects, indicating a promising avenue for drug development .

Mécanisme D'action

The mechanism of action of 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiol group can also interact with metal ions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol: Similar structure but with a phenyl group instead of a thienyl group.

4-Amino-6-methyl-1,6-dihydro-1,3,5-triazine-2-thiol: Similar structure but with a methyl group instead of a thienyl group.

Uniqueness

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Activité Biologique

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of interest due to its potential biological activities. This compound belongs to the triazine family, which has been extensively studied for various pharmacological properties including antitumor, anti-inflammatory, and antimicrobial activities. Understanding the biological activity of this compound can lead to its application in medicinal chemistry.

- Molecular Formula : C₇H₈N₄S₂

- Molecular Weight : 212.3 g/mol

- CAS Number : 1142208-12-5

- Structural Characteristics : The compound features a triazine ring substituted with a thiol group and a thienyl moiety, which can influence its biological properties.

Antitumor Activity

Recent studies have focused on the antitumor potential of triazine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A significant study demonstrated that triazine derivatives exhibited antiproliferative activity against lung adenocarcinoma (A549) and mouse fibroblast cell lines (NIH/3T3) with some compounds inducing apoptosis through flow cytometry analysis .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Triazine derivatives have been reported to inhibit COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for related compounds were noted to be in low micromolar ranges, indicating strong anti-inflammatory effects . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

Several research studies have evaluated the biological activities of triazine derivatives:

- Antitumor Studies : A study synthesized novel triazine derivatives and tested their efficacy against cancer cell lines. The most active compounds showed significant inhibition of cell proliferation and induced apoptosis .

- Anti-inflammatory Effects : Another investigation focused on the structure-activity relationship (SAR) of pyrimidine derivatives similar to triazines. Results indicated that certain substitutions enhanced anti-inflammatory activity by reducing COX-2 and iNOS expressions .

- Antimicrobial Properties : Research on related triazine compounds has highlighted their potential as antimicrobial agents against resistant strains of bacteria .

Data Summary

| Activity Type | Related Compounds | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | Triazine Derivatives | Low micromolar | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Pyrimidine Derivatives | Low micromolar | Inhibition of COX-2 and iNOS |

| Antimicrobial | Triazines | Varies | Disruption of bacterial cell wall synthesis |

Propriétés

IUPAC Name |

4-amino-2-thiophen-2-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S2/c8-6-9-5(10-7(12)11-6)4-2-1-3-13-4/h1-3,5H,(H4,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTRXLJYISLKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.